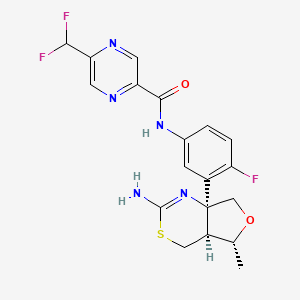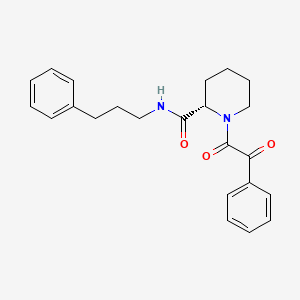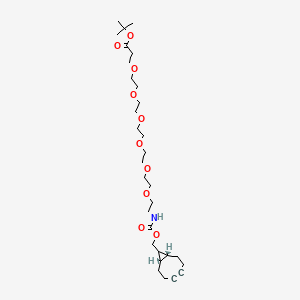
GALK-IN-36
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GALK-IN-36 is an inhibitor of galactokinase (GALK).
Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Substrate Specificity
- GALK-IN-36's implications in enzymatic synthesis are highlighted in studies focusing on galactokinase (GalK) enzymes. A study explores the use of Escherichia coli GalK for rapid sugar phosphate synthesis, a critical process in enzymatic pathways like in vitro glycorandomization (IVG) (Yang et al., 2003). The study provides insights into GalK's substrate specificity and kinetic parameters, which are essential for understanding this compound's role in sugar processing.
Recombineering and Genetic Engineering
- Recombineering, a method for DNA modification, uses galK positive/negative selection as demonstrated in a study on the construction of new recombineering strains (Warming et al., 2005). This method, incorporating this compound, allows for precise DNA modifications without introducing unwanted markers.
Role in Cataract Formation
- This compound's association with cataract formation in certain genetic contexts is investigated in a study identifying a prevalent GALK variant, known as the "Osaka" variant, in individuals with galactokinase deficiency (Okano et al., 2001). The study highlights this compound's potential role in age-related cataracts.
Catalytic Mechanism and pH Profiles
- Understanding the catalytic mechanism of this compound is essential for its application in scientific research. A study examines the kinetic mechanism and pH profiles of Lactococcus lactis GalK, providing valuable insights into the enzyme's catalytic process (Reinhardt et al., 2013).
Crystal Structure and Mutation Effects
- The crystal structure of GalK and its mutations' functional consequences are crucial in understanding this compound's role in galactose metabolism and related disorders. A study focusing on the structure of Pyrococcus furiosus GalK offers significant insights (Hartley et al., 2004).
Promoter and Terminator Studies
- This compound's role in gene control is highlighted in a study examining prokaryotic gene control signals through precise fusion to the Escherichia coli galactokinase gene (galK), a method valuable for studying gene regulation (Rosenberg et al., 1983).
Molecular and Biochemical Characterization
- The molecular and biochemical characterization of human galactokinase and its small molecule inhibitors, as studied in (Tang et al., 2010), is crucial for understanding this compound's role in disease mitigation, especially in patients with Classic Galactosemia.
Broadened Substrate Range and Directed Evolution
- This compound's potential in glycorandomization is demonstrated in a study that extends the enzyme's substrate range through directed evolution (Hoffmeister et al., 2003). This approach enables the enzyme to process diverse sugars, enhancing its application in chemoenzymatic strategies.
Propiedades
Fórmula molecular |
C18H15ClN6O2 |
|---|---|
Peso molecular |
382.81 |
Nombre IUPAC |
2-(Benzooxazol-2-ylamino)-4-(4-chloro-1H-pyrazol-3-yl)-4,6,7,8-tetrahydro-1H-quinazolin-5-one |
InChI |
InChI=1S/C18H15ClN6O2/c19-9-8-20-25-15(9)16-14-11(5-3-6-12(14)26)21-17(23-16)24-18-22-10-4-1-2-7-13(10)27-18/h1-2,4,7-8,16H,3,5-6H2,(H,20,25)(H2,21,22,23,24) |
Clave InChI |
ORBGGGFENULXFO-UHFFFAOYSA-N |
SMILES |
O=C1C2=C(NC(NC3=NC4=CC=CC=C4O3)=NC2C5=NNC=C5Cl)CCC1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GALKIN36; GALK IN-36; GALK-IN-36; GALK IN 36 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-cyclohexyl-7-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]-8-[3-(pyrrolidin-1-yl)propoxy]-3H-1,4-benzodiazepin-5-amine](/img/structure/B1192707.png)

